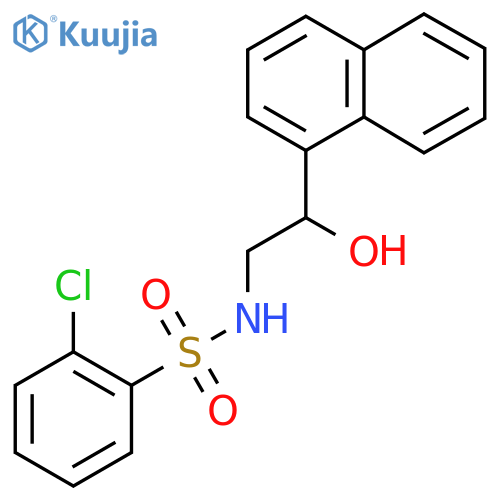

Cas no 1351621-33-4 (2-chloro-N-2-hydroxy-2-(naphthalen-1-yl)ethylbenzene-1-sulfonamide)

1351621-33-4 structure

商品名:2-chloro-N-2-hydroxy-2-(naphthalen-1-yl)ethylbenzene-1-sulfonamide

2-chloro-N-2-hydroxy-2-(naphthalen-1-yl)ethylbenzene-1-sulfonamide 化学的及び物理的性質

名前と識別子

-

- 2-chloro-N-2-hydroxy-2-(naphthalen-1-yl)ethylbenzene-1-sulfonamide

- 2-chloro-N-(2-hydroxy-2-naphthalen-1-ylethyl)benzenesulfonamide

- 2-chloro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzenesulfonamide

- 2-chloro-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]benzene-1-sulfonamide

- Z2736142044

- VU0524987-1

- F5857-2460

- 1351621-33-4

- AKOS024523797

-

- インチ: 1S/C18H16ClNO3S/c19-16-10-3-4-11-18(16)24(22,23)20-12-17(21)15-9-5-7-13-6-1-2-8-14(13)15/h1-11,17,20-21H,12H2

- InChIKey: WOULMLSTCVMSPN-UHFFFAOYSA-N

- ほほえんだ: ClC1C=CC=CC=1S(NCC(C1=CC=CC2C=CC=CC1=2)O)(=O)=O

計算された属性

- せいみつぶんしりょう: 361.0539422g/mol

- どういたいしつりょう: 361.0539422g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 24

- 回転可能化学結合数: 5

- 複雑さ: 507

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.6

- トポロジー分子極性表面積: 74.8Ų

2-chloro-N-2-hydroxy-2-(naphthalen-1-yl)ethylbenzene-1-sulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F5857-2460-1mg |

2-chloro-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]benzene-1-sulfonamide |

1351621-33-4 | 90%+ | 1mg |

$54.0 | 2023-11-21 | |

| Life Chemicals | F5857-2460-2μmol |

2-chloro-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]benzene-1-sulfonamide |

1351621-33-4 | 90%+ | 2μmol |

$57.0 | 2023-11-21 | |

| Life Chemicals | F5857-2460-5μmol |

2-chloro-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]benzene-1-sulfonamide |

1351621-33-4 | 90%+ | 5μmol |

$63.0 | 2023-11-21 | |

| Life Chemicals | F5857-2460-15mg |

2-chloro-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]benzene-1-sulfonamide |

1351621-33-4 | 90%+ | 15mg |

$89.0 | 2023-11-21 | |

| Life Chemicals | F5857-2460-5mg |

2-chloro-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]benzene-1-sulfonamide |

1351621-33-4 | 90%+ | 5mg |

$69.0 | 2023-11-21 | |

| Life Chemicals | F5857-2460-30mg |

2-chloro-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]benzene-1-sulfonamide |

1351621-33-4 | 90%+ | 30mg |

$119.0 | 2023-11-21 | |

| Life Chemicals | F5857-2460-20μmol |

2-chloro-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]benzene-1-sulfonamide |

1351621-33-4 | 90%+ | 20μmol |

$79.0 | 2023-11-21 | |

| Life Chemicals | F5857-2460-10μmol |

2-chloro-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]benzene-1-sulfonamide |

1351621-33-4 | 90%+ | 10μmol |

$69.0 | 2023-11-21 | |

| Life Chemicals | F5857-2460-4mg |

2-chloro-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]benzene-1-sulfonamide |

1351621-33-4 | 90%+ | 4mg |

$66.0 | 2023-11-21 | |

| Life Chemicals | F5857-2460-10mg |

2-chloro-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]benzene-1-sulfonamide |

1351621-33-4 | 90%+ | 10mg |

$79.0 | 2023-11-21 |

2-chloro-N-2-hydroxy-2-(naphthalen-1-yl)ethylbenzene-1-sulfonamide 関連文献

-

1. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335

-

Chang Guo,Bin Sun,Yuning Li Polym. Chem., 2014,5, 5247-5254

-

Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878

-

4. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862

-

Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240

1351621-33-4 (2-chloro-N-2-hydroxy-2-(naphthalen-1-yl)ethylbenzene-1-sulfonamide) 関連製品

- 651-34-3(4,5-Bis(trifluoromethyl)imidazole)

- 855474-56-5(butyl(hexan-2-yl)amine)

- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)

- 1327336-50-4(tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate)

- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)

- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)

- 1806003-34-8(6-Chloro-2-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride)

- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)

- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)

- 2680825-12-9(tert-butyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate)

推奨される供給者

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬